1-(3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, and reactivity. These properties can affect how the compound is handled, stored, and used .Scientific Research Applications
Heterocyclic Compound Synthesis
Research indicates that heterocyclic compounds, including those with pyrimidine, pyridine, and pyrrolidine moieties, play a significant role in organic and medicinal chemistry due to their diverse biological activities. For example, α-Oxoketene O, N-acetals act as nucleophiles and electrophiles, demonstrating their utility as starting materials for the synthesis of various heterocyclic compounds. These compounds can be converted into numerous derivatives, including pyrrolidine-2, 5-diones, pyrazoles, and pyrimidines, showcasing their versatility in chemical synthesis (Ohta, Oe, & Furukawa, 2002).
Pharmaceutical Applications
Compounds with structures similar to the one have been explored for their pharmaceutical applications, including as anti-inflammatory and analgesic agents. Novel benzodifuranyl and thiazolopyrimidines derivatives have been synthesized for their potential use in treating inflammation and pain, demonstrating the importance of such complex molecules in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Agricultural Chemistry
The structural complexity of these compounds allows for the exploration of their use in agricultural chemistry, particularly as herbicides. Pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids, for instance, have been designed and synthesized as protoporphyrinogen oxidase inhibitors, showing significant herbicidal activities. This suggests that similar compounds could be developed as effective agricultural chemicals (Wang, Li, Wen, Ismail, Liu, Niu, Wen, Yang, & Xi, 2017).
Optical and Nonlinear Optical Applications
The optical and nonlinear optical (NLO) properties of heterocyclic compounds make them suitable candidates for device fabrications. For example, studies on pyrimidine-based bis-uracil derivatives have shown considerable NLO character, indicating their potential use in NLO device fabrications and optical applications (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O5/c1-25-13-2-3-14(19-18-13)26-11-4-7-21(10-11)15(23)6-9-20-8-5-12(22)17-16(20)24/h2-3,5,8,11H,4,6-7,9-10H2,1H3,(H,17,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPZTPLWOFFTBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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